

Ostarine ((R,R)-MK-2866): A Technical Guide to Pharmacokinetics and Pharmacodynamics

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Compound of Interest		
Compound Name:	(R,R)-MK 287	
Cat. No.:	B1673838	Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ostarine, also known as Enobosarm or (R,R)-MK-2866, is a non-steroidal Selective Androgen Receptor Modulator (SARM) engineered for its tissue-selective anabolic effects, primarily targeting muscle and bone.[1][2] This document provides a comprehensive technical overview of its pharmacokinetic (PK) and pharmacodynamic (PD) profiles, drawing from preclinical and clinical investigations. It details the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics, its mechanism of action via the androgen receptor, and its binding affinity. Standardized experimental protocols for evaluating SARM pharmacokinetics and receptor binding are presented, and key pathways and workflows are visualized using Graphviz diagrams to facilitate understanding.

Pharmacokinetics (PK)

Ostarine has been evaluated in multiple clinical trials and has demonstrated a favorable pharmacokinetic profile characterized by oral bioavailability and a long half-life, supporting the potential for once-daily dosing.[1][3]

Absorption, Distribution, Metabolism, and Excretion (ADME)



- Absorption: Ostarine is orally bioavailable and readily absorbed.[1] Phase I clinical studies
 have demonstrated linear pharmacokinetics following single oral doses.
- Distribution: Preclinical studies in rats showed wide tissue distribution of the compound.[4]
- Metabolism: Ostarine is metabolized primarily through glucuronidation.[5][6] The major metabolite identified is Ostarine-glucuronide.[5][6] Unlike steroidal androgens, it is not subject to aromatization or 5α-reduction.[7][8]
- Excretion: In rats, fecal excretion is the primary route of elimination (~70%), with a smaller portion excreted in the urine (~21-25%).[4]

Table 1: Pharmacokinetic Characteristics of Ostarine (Enobosarm)

Parameter	Description	Finding/Value
Bioavailability	Oral	High, orally active[1]
Half-life (t½)	Elimination	Approximately 24 hours[9]
Metabolism	Primary Pathway	Glucuronidation[5][6]
Excretion	Primary Route (in rats)	Fecal (~70%)[4]

Note: Specific human Cmax and Tmax values from single-dose studies are not readily available in the public domain literature but have been established in Phase I clinical trials.[1][2]

Pharmacodynamics (PD)

Ostarine's pharmacodynamic effects are driven by its selective, high-affinity binding to the androgen receptor (AR), leading to tissue-specific anabolic activity.

Mechanism of Action

Ostarine is a full agonist of the androgen receptor in anabolic tissues like muscle and bone.[8] In androgenic tissues such as the prostate and seminal vesicles, it acts as a partial agonist, which accounts for its improved safety profile compared to traditional anabolic steroids.[1] Upon binding to the AR in the cytoplasm, the Ostarine-AR complex translocates to the nucleus,

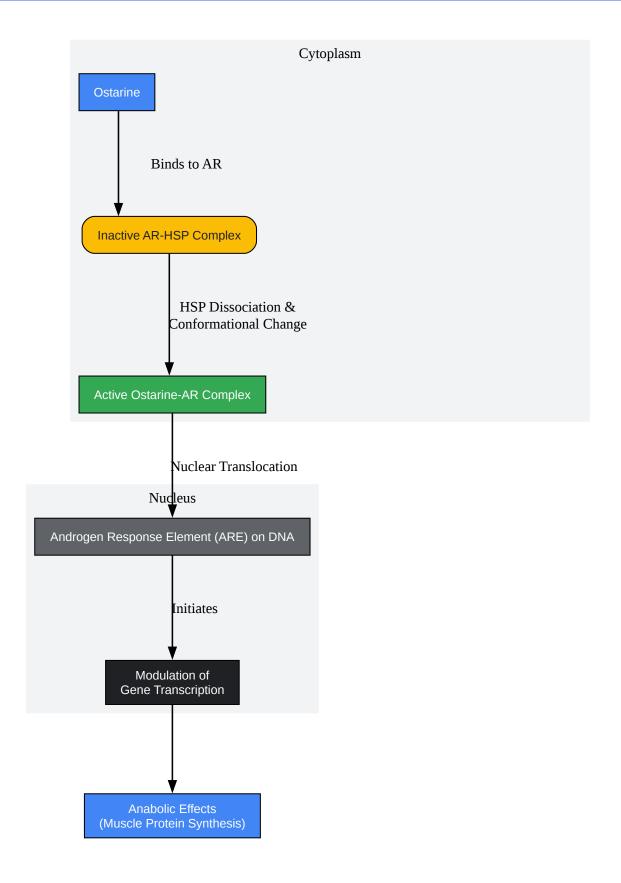




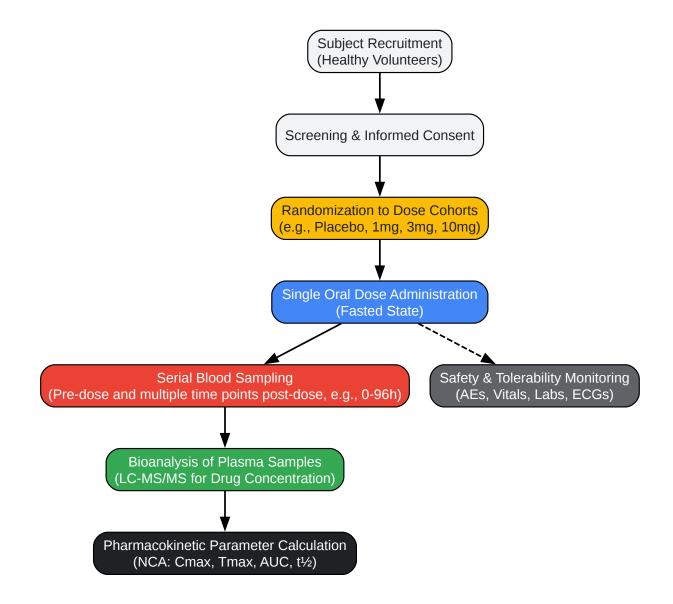


where it binds to Androgen Response Elements (AREs) on DNA, modulating the transcription of target genes responsible for anabolic processes.

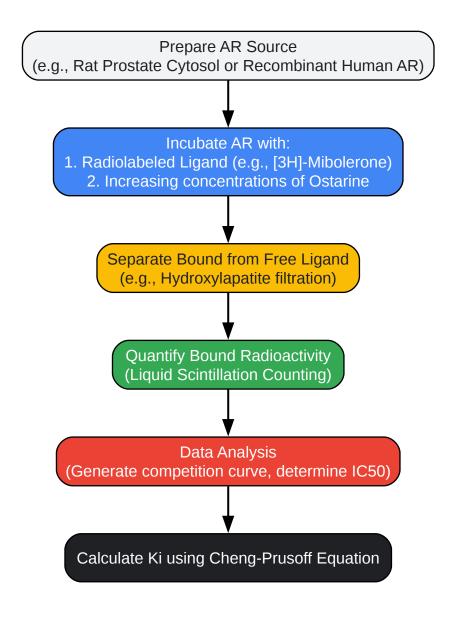












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